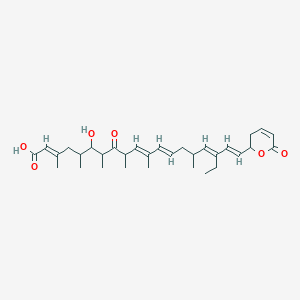

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

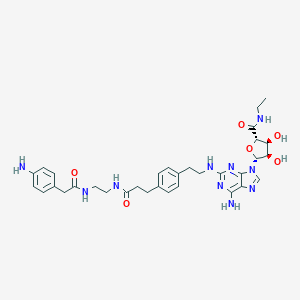

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin is a complex organic compound . It is available from various suppliers, including TCI America .

Molecular Structure Analysis

The molecular formula of this compound is C44H2F28N4 . It has a complex structure with multiple fluorine and phenyl groups attached to a porphyrin core .Physical And Chemical Properties Analysis

This compound has a molecular weight of 1118.483 g/mol .Applications De Recherche Scientifique

Photosensitive Organic Compounds

OF-TPP is a photosensitive organic compound . It has high light absorption properties and can absorb strong light in the visible and near-infrared regions . This makes it suitable for use in photosensitive devices and materials.

Photovoltaic Devices

OF-TPP can be used as a photosensitive dye in photovoltaic devices . Its strong light absorption ability can enhance the efficiency of light-electricity conversion, making it a promising material for solar cells and other photovoltaic devices.

Photoresist Materials

The photosensitive properties of OF-TPP also make it a good candidate for photoresist materials . These materials are widely used in the fabrication of microelectronic devices, where they allow for precise patterning of the device structure.

Photocatalysis

OF-TPP can be used in photocatalysis . Its ability to absorb light and generate excited states can be utilized to drive chemical reactions, making it useful in various photocatalytic applications such as water splitting, CO2 reduction, and organic synthesis.

Metal Ion Detection

OF-TPP can be used as a ligand for metal ions . It can form complexes with various metal ions, which can then be detected by changes in its optical properties. This makes it useful for the detection and purification of metal ions.

Synthesis of Functional Metal Complexes

OF-TPP can be used as a ligand to synthesize functional metal complexes . These complexes can have various applications, including catalysis, magnetism, and luminescence.

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin can be achieved through a multistep reaction pathway that involves the use of appropriate starting materials and reagents. The key steps involve the synthesis of intermediate compounds that are subsequently used to form the final product.", "Starting Materials": [ "2,3,4,5,6-pentafluorobenzaldehyde", "pyrrole", "magnesium", "copper(II) acetate", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "nitric acid", "sulfuric acid", "fluorine gas" ], "Reaction": [ "Step 1: Synthesis of 5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin by reacting 2,3,4,5,6-pentafluorobenzaldehyde with pyrrole in the presence of magnesium and copper(II) acetate as catalysts.", "Step 2: Halogenation of the porphyrin ring by treating the intermediate product with a mixture of acetic acid and hydrogen peroxide, followed by treatment with sodium hydroxide.", "Step 3: Nitration of the intermediate product with nitric acid in the presence of sulfuric acid to introduce nitro groups on the phenyl rings.", "Step 4: Fluorination of the intermediate product with fluorine gas to introduce fluorine atoms on the phenyl rings.", "Step 5: Reduction of the intermediate product with hydrogen gas in the presence of palladium on carbon to form the final product, 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin." ] } | |

Numéro CAS |

121399-88-0 |

Nom du produit |

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin |

Formule moléculaire |

C44H2F28N4 |

Poids moléculaire |

1118.5 g/mol |

Nom IUPAC |

2,3,7,8,12,13,17,18-octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C44H2F28N4/c45-9-1(10(46)18(54)25(61)17(9)53)5-37-29(65)31(67)39(73-37)6(2-11(47)19(55)26(62)20(56)12(2)48)41-33(69)35(71)43(75-41)8(4-15(51)23(59)28(64)24(60)16(4)52)44-36(72)34(70)42(76-44)7(40-32(68)30(66)38(5)74-40)3-13(49)21(57)27(63)22(58)14(3)50/h73-74H |

Clé InChI |

BVYJQIBTXOTRJZ-UHFFFAOYSA-N |

SMILES |

C1(=C2C(=C(C(=C(C3=NC(=C(C4=NC(=C(C5=C(C(=C1N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C(=C4F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |

SMILES canonique |

C1(=C2C(=C(C(=C(C3=NC(=C(C4=NC(=C(C5=C(C(=C1N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C(=C4F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

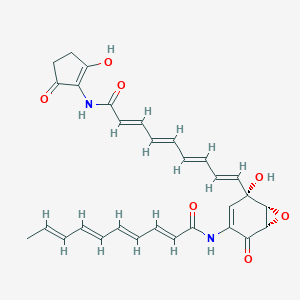

![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)

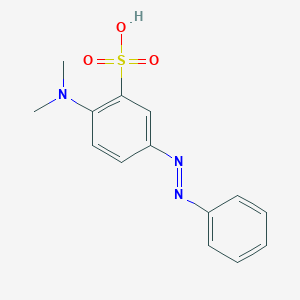

![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)

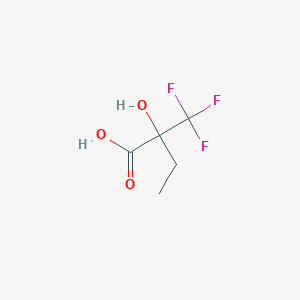

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)